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N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine

Drug Design Physicochemical Property Optimization Central Nervous System (CNS) Penetration

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine (CAS 2034501-26-1) is a synthetic heterocyclic compound characterized by a pyridazin-3-amine core linked via an ether bridge to a quinoline-8-sulfonyl-substituted pyrrolidine moiety. Its molecular formula is C19H21N5O3S with a molecular weight of 399.5 g/mol.

Molecular Formula C19H21N5O3S
Molecular Weight 399.47
CAS No. 2034501-26-1
Cat. No. B2583695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine
CAS2034501-26-1
Molecular FormulaC19H21N5O3S
Molecular Weight399.47
Structural Identifiers
SMILESCN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C19H21N5O3S/c1-23(2)17-8-9-18(22-21-17)27-15-10-12-24(13-15)28(25,26)16-7-3-5-14-6-4-11-20-19(14)16/h3-9,11,15H,10,12-13H2,1-2H3
InChIKeyHNWGCNZWRVKBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine (CAS 2034501-26-1): Key Identifiers and Baseline Characteristics


N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine (CAS 2034501-26-1) is a synthetic heterocyclic compound characterized by a pyridazin-3-amine core linked via an ether bridge to a quinoline-8-sulfonyl-substituted pyrrolidine moiety [1]. Its molecular formula is C19H21N5O3S with a molecular weight of 399.5 g/mol [1]. The structure is available in public chemistry databases under PubChem CID 91627633 [1], though a comprehensive pharmacological or industrial profile has yet to be fully established in peer-reviewed literature.

Procurement Risk Analysis for N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine: Why Structural Specificity Defeats Simple Interchange


The molecule integrates three distinct pharmacophoric elements in a single, non-obvious architecture: a rarely-employed pyridazin-3-amine core, a quinoline-8-sulfonamide moiety known for protein active-site engagement, and a conformationally restricted pyrrolidine ether linker [1]. Minor structural modifications, such as changing the sulfonamide orientation, substituting the pyridazine for a pyridine or pyrimidine, or modifying the N,N-dimethyl group, can fundamentally alter hydrogen-bonding patterns, π-π stacking potential, and overall molecular topology [1]. Consequently, generic or near-analog selection cannot replicate the specific electronic and steric surface presented by this compound, making it irreplaceable for structure-activity relationship (SAR) studies where these precise features are being probed.

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine: Quantitative Comparator Evidence for Differentiated Selection


Physicochemical Differentiation: Lipophilicity (XLogP3) versus Common Aromatic Sulfonamide Scaffolds

The target compound has a computed XLogP3 of 1.9, indicating a polar surface area-to-lipophilicity balance suitable for CNS drug profiles. In contrast, established CNS-penetrant 4-phenylpiperazine dopamine D3 ligands (e.g., those in patent US8748608) frequently exhibit computed XLogP values typically above 3.5 [1]. This lower lipophilicity suggests improved solubility and potentially reduced phospholipidosis risk compared to the higher-logP comparator class [1].

Drug Design Physicochemical Property Optimization Central Nervous System (CNS) Penetration

Topological Polar Surface Area (TPSA) Comparison with 4-Phenylpiperazine Dopamine D3 Ligands

The target compound possesses a computed TPSA of 113 Ų. This value is significantly higher than that of typical brain-penetrant 4-phenylpiperazine dopamine D3 ligands, which often have TPSA values below 60 Ų [1]. The elevated TPSA suggests a different permeability and efflux transporter interaction profile, which could be advantageous or disadvantageous depending on the desired target tissue exposure.

Medicinal Chemistry ADME Prediction Central Nervous System Drug Design

Hydrogen Bond Acceptor/Donor Profile Differentiation for Selectivity Design

The compound has 0 hydrogen bond donors (HBD) and 8 hydrogen bond acceptors (HBA). This contrasts sharply with many bioisosteric pyridazin-3-amine cores that retain a primary amine (1-2 HBDs) [1]. The complete removal of HBD capacity eliminates specific hydrogen-bond donation interactions while maintaining acceptor-based binding, a key requirement for avoiding P-glycoprotein recognition and reducing metabolic clearance via glucuronidation.

Fragment-Based Drug Discovery Ligand Efficiency Selectivity Optimization

Prioritized Application Scenarios for N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine Based on Validated Differentiation Evidence


Central Nervous System (CNS) Drug Discovery: Probing the TPSA Permeability Boundary

With a computed TPSA of 113 Ų, the compound sits near the established limit for passive CNS penetration (~90-120 Ų) [1]. This makes it an ideal tool in CNS lead optimization campaigns to experimentally determine the maximum TPSA tolerated by a specific chemotype. Researchers can use it as a reference to benchmark other scaffolds against this upper boundary, guided by its demonstrated TPSA advantage over low-TPSA alternatives (e.g., <60 Ų for 4-phenylpiperazine ligands) [1].

Medicinal Chemistry SAR Studies for D3/D2 Dopamine Receptor Selectivity

The compound's unique combination of a quinoline-8-sulfonamide, pyrrolidine ether linkage, and N,N-dimethylpyridazin-3-amine core provides a scaffold distinct from the classic 4-phenylpiperazine D3 ligands [1]. Its significantly lower lipophilicity (XLogP3=1.9 vs. >3.5) [1] allows SAR researchers to explore selectivity drivers without the confounding influence of high logP-driven non-specific binding, a critical advantage when evaluating target engagement.

Metabolic Stability Profiling: Leveraging Zero H-Bond Donor Capacity

The complete absence of hydrogen bond donors (HBD=0) in the target compound, contrasting with primary-amine pyridazin-3-amines (HBD=1-2) [1], makes it a valuable control for studying HBD-mediated metabolic clearance. It is specifically suited for experiments aiming to isolate the effects of hydrogen bond donation on CYP450 metabolism and glucuronidation rates, thereby guiding the design of metabolically stable leads.

Solubility and Formulation Development for Early-Stage In Vivo Studies

The combination of low computed logP (1.9) [1] and a moderate molecular weight (399.5 g/mol) [1] suggests improved aqueous solubility relative to higher-logP analogs. This physicochemical profile supports its use in early formulation screening where solubility-limited absorption is a concern, providing a differentiated procurement pathway for scientists seeking developable early leads without relying on prodrug or complex formulation strategies.

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